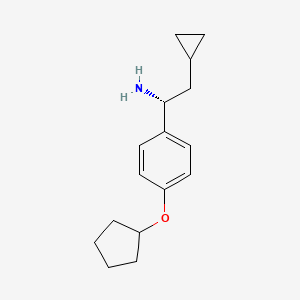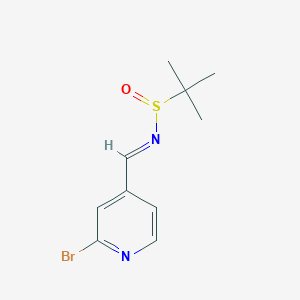
(R,E)-N-((2-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,E)-N-((2-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide is a compound of interest in the field of organic chemistry. It features a bromopyridine moiety and a sulfinamide group, making it a versatile intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-N-((2-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide typically involves the condensation of 2-bromopyridine-4-carbaldehyde with 2-methylpropane-2-sulfinamide under specific reaction conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification techniques are crucial in industrial settings to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(R,E)-N-((2-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide.
Reduction: The imine bond can be reduced to an amine.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonamide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(R,E)-N-((2-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of (R,E)-N-((2-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions, while the sulfinamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (R,E)-N-((2-Chloropyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide
- (R,E)-N-((2-Fluoropyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide
- (R,E)-N-((2-Iodopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide
Uniqueness
(R,E)-N-((2-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can enhance its binding affinity and selectivity towards certain molecular targets compared to its chloro, fluoro, and iodo analogs.
Eigenschaften
Molekularformel |
C10H13BrN2OS |
|---|---|
Molekulargewicht |
289.19 g/mol |
IUPAC-Name |
(NE)-N-[(2-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H13BrN2OS/c1-10(2,3)15(14)13-7-8-4-5-12-9(11)6-8/h4-7H,1-3H3/b13-7+ |
InChI-Schlüssel |
HUZVSMBFTZNSPZ-NTUHNPAUSA-N |
Isomerische SMILES |
CC(C)(C)S(=O)/N=C/C1=CC(=NC=C1)Br |
Kanonische SMILES |
CC(C)(C)S(=O)N=CC1=CC(=NC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



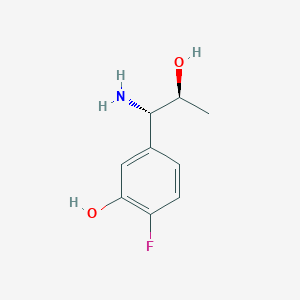
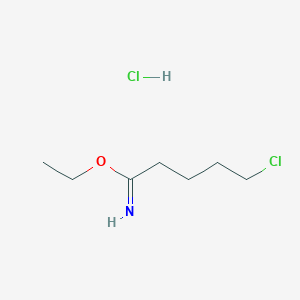



![7-Benzyl 1-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate](/img/structure/B13047835.png)
![4-Methoxy-2-methylthieno[3,2-D]pyrimidine-6-carboxamide](/img/structure/B13047838.png)

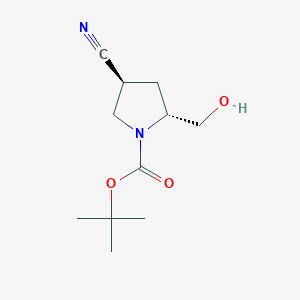
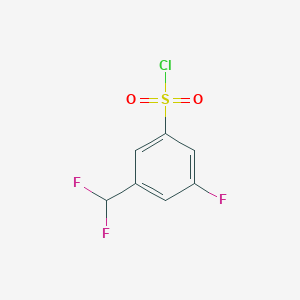

![(1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13047866.png)
